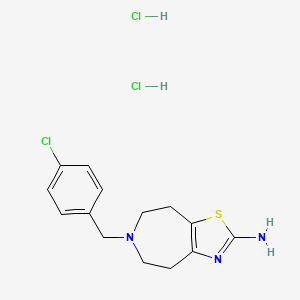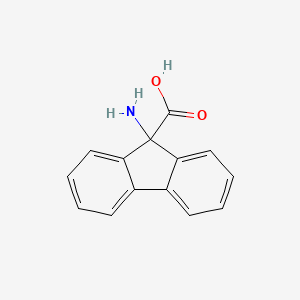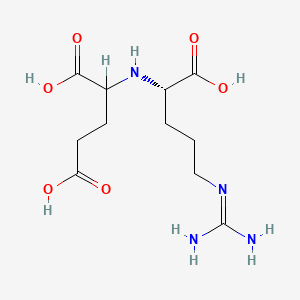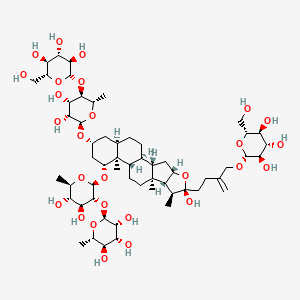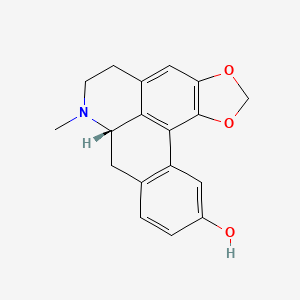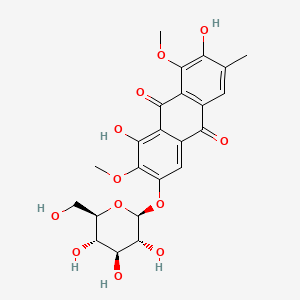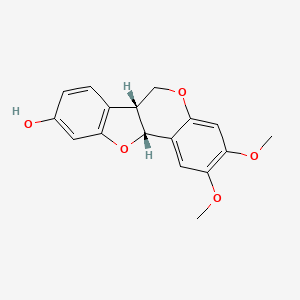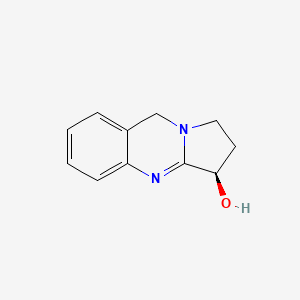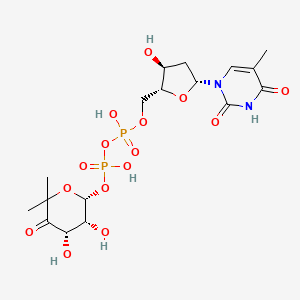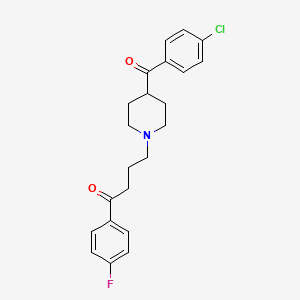
Cloroperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloroperone is a chemical compound known for its anxiolytic activity, which means it can help reduce anxiety. It is used primarily in the study of neurological disorders . The molecular formula of this compound is C22H23ClFNO2, and it has a molecular weight of 387.88 g/mol .
Preparation Methods
The synthesis of Cloroperone involves several steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reactions. The compound is often prepared in a laboratory setting for research purposes .
Chemical Reactions Analysis
Cloroperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cloroperone has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its anxiolytic properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and other neurological disorders.
Industry: Used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of Cloroperone involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, which are chemicals that transmit signals in the brain. By affecting these neurotransmitters, this compound can reduce anxiety and produce a calming effect .
Comparison with Similar Compounds
Cloroperone is unique in its specific anxiolytic activity. Similar compounds include other anxiolytic agents such as diazepam and lorazepam. this compound’s specific molecular structure and mechanism of action differentiate it from these other compounds. The list of similar compounds includes:
- Diazepam
- Lorazepam
- Alprazolam
- Clonazepam
Each of these compounds has its own unique properties and uses, but this compound stands out for its specific application in neurological research .
Properties
CAS No. |
61764-61-2 |
|---|---|
Molecular Formula |
C22H23ClFNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23ClFNO2/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16/h3-10,18H,1-2,11-15H2 |
InChI Key |
OCXLBOACUPDBRL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
Key on ui other cas no. |
61764-61-2 |
Related CAS |
55695-56-2 (hydrochloride) |
Synonyms |
4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone AHR 6134 cloroperone cloroperone hydrochloride oxalate of cloroperone RMI 9901 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


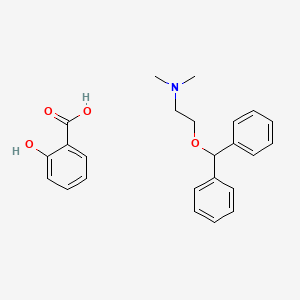

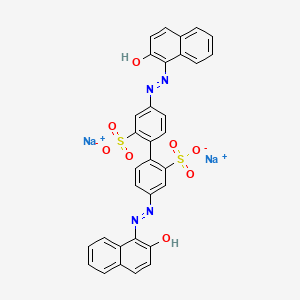
![methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate](/img/structure/B1218222.png)
